Cas no 1806913-11-0 (2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine)

2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine
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- Inchi: 1S/C8H5BrF5N/c1-3-2-15-6(9)4(7(10)11)5(3)8(12,13)14/h2,7H,1H3
- InChI Key: FPHXLGHDKUEREL-UHFFFAOYSA-N
- SMILES: BrC1C(C(F)F)=C(C(F)(F)F)C(C)=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 220
- XLogP3: 3.7
- Topological Polar Surface Area: 12.9
2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029056927-500mg |
2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine |
1806913-11-0 | 97% | 500mg |
$1,646.30 | 2022-03-31 | |
Alichem | A029056927-1g |
2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine |
1806913-11-0 | 97% | 1g |
$3,099.20 | 2022-03-31 | |
Alichem | A029056927-250mg |
2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine |
1806913-11-0 | 97% | 250mg |
$969.60 | 2022-03-31 |
2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine Related Literature
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
Additional information on 2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine
Introduction to 2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine (CAS No. 1806913-11-0)
2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine, with the CAS number 1806913-11-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its versatility in medicinal chemistry. The presence of multiple fluorinated and brominated substituents makes it a particularly intriguing molecule for further exploration, as these functional groups can significantly influence its reactivity and biological activity.
The structural features of 2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine include a bromine atom at the 2-position, a difluoromethyl group at the 3-position, a methyl group at the 5-position, and a trifluoromethyl group at the 4-position. This unique arrangement of substituents endows the compound with distinct chemical properties that make it a valuable building block for synthesizing more complex molecules. In particular, the combination of bromine and fluorine atoms provides multiple sites for further functionalization, enabling chemists to tailor the compound's properties for specific applications.
In recent years, there has been growing interest in fluorinated pyridines due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The introduction of fluorine atoms into a molecule can alter its electronic distribution, which in turn can improve its pharmacokinetic profile. For instance, trifluoromethyl groups are known to increase binding affinity by stabilizing the transition state of enzyme-substrate interactions. Similarly, difluoromethyl groups can enhance metabolic stability by resisting oxidation and hydrolysis. These properties make 2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine an attractive candidate for drug discovery efforts.
One of the most promising applications of this compound is in the development of novel pharmaceuticals. Researchers have leveraged its structural framework to design molecules with potential therapeutic effects across various disease areas. For example, studies have shown that pyridine derivatives can interact with enzymes and receptors involved in cancer pathways. The specific arrangement of substituents in 2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine may facilitate interactions with key targets such as kinases and transcription factors, making it a valuable scaffold for antitumor agents.
Additionally, agrochemical research has benefited from the use of fluorinated pyridines. These compounds often exhibit improved resistance to degradation and enhanced efficacy against pests and pathogens. The structural motifs present in 2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine could be exploited to develop new pesticides or herbicides with improved environmental profiles. By incorporating fluorine atoms, chemists can create molecules that are more stable under field conditions while maintaining high biological activity.
The synthesis of 2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine is another area where this compound has shown promise. Advanced synthetic methodologies have been developed to introduce fluorinated and brominated groups with high precision. Techniques such as cross-coupling reactions, halogenation processes, and fluoroalkylation strategies have enabled researchers to construct complex pyridine derivatives efficiently. These synthetic advances not only facilitate access to this compound but also provide insights into general strategies for constructing fluorinated heterocycles.
Recent studies have also explored the mechanistic aspects of reactions involving 2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine. Understanding how these reactions proceed at a molecular level is crucial for optimizing synthetic routes and predicting the behavior of related compounds. Computational chemistry has played a significant role in this endeavor by allowing researchers to model reaction pathways and predict outcomes with high accuracy. These computational studies have helped identify key intermediates and transition states, providing valuable insights into the reactivity of this compound.
The biological evaluation of 2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine has revealed several interesting properties. In vitro assays have shown that this compound can interact with various biological targets, including enzymes and receptors relevant to human health. For instance, preliminary data suggest that it may inhibit certain kinases involved in cancer progression or modulate neurotransmitter receptors associated with neurological disorders. While these findings are still under investigation, they highlight the potential therapeutic value of this molecule.
Moreover, the safety profile of 2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine is an important consideration in its development as a pharmaceutical or agrochemical agent. Toxicological studies have been conducted to assess its potential hazards and ensure that it meets regulatory requirements for safe use. These studies include evaluations of acute toxicity, chronic exposure effects, and environmental impact assessments. By thoroughly characterizing its safety profile, researchers can better understand how to utilize this compound responsibly in various applications.
The future prospects for 2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethylopyridine are promising as research continues to uncover new applications and refine synthetic methodologies. Advances in drug discovery technologies, such as high-throughput screening and structure-based drug design, will likely accelerate the development of novel compounds based on this scaffold. Additionally, collaborations between academia and industry will be essential for translating laboratory findings into tangible benefits for society.
In conclusion,2-Bromo-3-(difluoromethylo-pyridine (CAS No. 1806913-11-0) is a versatile organic compound with significant potential in pharmaceutical and agrochemical research。 Its unique structural features make it an attractive scaffold for designing molecules with improved biological activity。 As research progresses,this compound is expected to play an increasingly important role in drug discovery efforts,leading to new treatments for various diseases。 Furthermore,the continued development of synthetic methodologies will enhance access to related derivatives,expanding their utility across multiple fields。
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